(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol
CAS No.: 1354485-14-5
Cat. No.: VC2561216
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol - 1354485-14-5](/images/structure/VC2561216.png)
Specification
CAS No. | 1354485-14-5 |
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Molecular Formula | C15H16O2 |
Molecular Weight | 228.29 g/mol |
IUPAC Name | (1R)-1-(3-phenylmethoxyphenyl)ethanol |
Standard InChI | InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1 |
Standard InChI Key | TZTSJUPGQORXJB-GFCCVEGCSA-N |
Isomeric SMILES | C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
SMILES | CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Canonical SMILES | CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Introduction
Structure and Chemical Properties
Molecular Structure and Identification
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol has a distinctive chemical structure characterized by:
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Molecular Formula: C15H16O2
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Molecular Weight: Approximately 228.29 g/mol
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IUPAC Name: (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol
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Structural Features: A phenyl ring with a benzyloxy substituent at position 3 (meta), a chiral carbon bearing a hydroxyl group with R configuration, and a methyl group
The compound's stereochemistry at the carbon bearing the hydroxyl group follows the Cahn-Ingold-Prelog priority rules, resulting in the R configuration. This stereochemistry is crucial for its potential biological interactions and applications in asymmetric synthesis.
Physical Properties
Based on structural analysis and comparison with related compounds, (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol likely exhibits the following physical properties:
Table 1: Predicted Physical Properties of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol
Property | Predicted Value | Basis for Prediction |
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Physical State | White to off-white crystalline solid | Typical for similar aromatic alcohols |
Melting Point | 65-85°C | Estimated from similar benzyloxy compounds |
Solubility | Poorly soluble in water; Soluble in ethanol, methanol, dichloromethane | Based on lipophilicity of structure |
LogP | 2.8-3.2 | Estimated from structural components |
Optical Rotation | Positive specific rotation | Expected for R configuration |
Stability | Stable under standard conditions | Similar to related benzyloxy compounds |
Stereochemistry and Chirality
The chiral center in (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol is a defining characteristic that influences its:
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Three-dimensional structure and molecular recognition properties
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Potential for stereoselective interactions with biological targets
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Application in asymmetric synthesis as a chiral building block
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Optical properties, including ability to rotate plane-polarized light
This stereochemistry makes it suitable for X-ray crystallographic studies to determine absolute configuration and intermolecular interactions, similar to related chiral compounds mentioned in the literature.
Synthesis and Preparation
Synthetic Routes
Several synthetic approaches can be employed to prepare (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol with high stereoselectivity:
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Stereoselective reduction of 1-[3-(benzyloxy)phenyl]ethan-1-one using chiral reducing agents
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Benzylation of 1-(3-hydroxyphenyl)ethan-1-ol via Williamson ether synthesis
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Resolution of racemic 1-[3-(benzyloxy)phenyl]ethan-1-ol using enzymatic or chemical methods
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Grignard reaction followed by stereoselective reduction or resolution
Based on synthetic methods for related compounds, the protection of hydroxyl groups using benzyl ethers is a well-established approach, typically involving reaction with benzyl bromide under basic conditions .
Key Precursors and Reagents
Table 2: Key Precursors and Reagents for the Synthesis of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol
Purification Methods
Effective purification of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol typically involves:
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Column chromatography using silica gel with hexane/ethyl acetate gradient
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Recrystallization from appropriate solvent systems
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Chiral HPLC for enantiomeric purification
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Preparative TLC for small-scale purification
These methods ensure both chemical purity and enantiomeric purity, which is critical for applications requiring stereochemical integrity.
Analytical Characterization
Spectroscopic Method | Expected Key Features |
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¹H NMR | - Methyl group (doublet, δ ~1.4-1.5 ppm) - Chiral methine (quartet, δ ~4.8-5.0 ppm) - Hydroxyl proton (exchangeable singlet, δ ~1.8-2.2 ppm) - Benzyl -CH₂- (singlet, δ ~5.0-5.1 ppm) - Aromatic protons (complex multiplets, δ ~6.8-7.5 ppm) |
¹³C NMR | - Methyl carbon (δ ~22-25 ppm) - Chiral carbon (δ ~70-72 ppm) - Benzyl -CH₂- carbon (δ ~70 ppm) - Aromatic carbons (multiple signals, δ ~115-160 ppm) |
IR | - O-H stretching (3300-3400 cm⁻¹) - C-H stretching (2850-3050 cm⁻¹) - C-O stretching (1050-1100 cm⁻¹) - Aromatic vibrations (1450-1600 cm⁻¹) |
Mass Spectrometry | - Molecular ion peak (m/z 228) - Fragment ions including loss of water (m/z 210) - Benzyl fragment (m/z 91) |
These predicted spectral characteristics would be instrumental in confirming the structure and purity of synthesized (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol.
Chromatographic Analysis
For effective analysis of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol, the following chromatographic methods would be appropriate:
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HPLC Analysis: Reverse-phase C18 column with methanol/water gradient
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Chiral HPLC: For enantiomeric purity determination using chiral stationary phases
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GC-MS: Following derivatization of the hydroxyl group to improve volatility
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TLC Systems: Silica plates with hexane/ethyl acetate (7:3) as mobile phase
Standard characterization methods similar to those employed for related compounds would include various spectroscopic techniques that provide complementary structural information.
X-ray Crystallography
X-ray crystallographic analysis would be particularly valuable for:
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Confirming the absolute configuration at the stereocenter
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Elucidating solid-state conformation and packing
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Identifying hydrogen bonding networks
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Determining precise bond lengths and angles
This technique is especially suitable for chiral compounds like (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol to determine absolute configuration and study intermolecular interactions in the crystalline state.
Biological Activity and Applications
Known Biological Interactions
While specific biological data for (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol is limited in the provided search results, its structural features suggest potential for:
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Interactions with biological receptors through its chiral hydroxyl group
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Moderate lipophilicity suitable for crossing biological membranes
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Hydrogen bonding capabilities through the alcohol functionality
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Structural similarity to bioactive phenylethanol derivatives
Related benzyloxy derivatives have demonstrated significant antimicrobial activity, suggesting potential biological applications for similar structures.
Structure-Activity Relationships
Key structural elements that may contribute to biological activity include:
Table 4: Structure-Activity Relationship Considerations
Structural Feature | Potential Biological Impact | Comparison with Related Compounds |
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(R)-Stereochemistry | Selective receptor binding with specific spatial orientation | Different biological activity compared to S-enantiomer |
Benzyloxy group | Enhanced lipophilicity and membrane permeability | Similar to compounds showing antimicrobial activity |
Meta-substitution pattern | Unique spatial arrangement for receptor binding | Different from para-substituted analogs |
Secondary alcohol | Hydrogen bond donor/acceptor functionality | Similar to hydroxyl groups in bioactive compounds |
Comparison with Related Compounds
Structural Analogs
Table 5: Comparison with Structural Analogs
Compound | Key Structural Differences | Significance |
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(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol | Para-benzyloxy position; Additional amino group | More polar; Different hydrogen bonding capabilities |
1-[3-Amino-4-(benzyloxy)phenyl]-2-amino derivatives | Additional functional groups | More complex pharmacological profile |
(S)-1-[3-(benzyloxy)phenyl]ethan-1-ol | Opposite stereochemistry | Different biological activity profile |
1-[3-(Benzyloxy)phenyl]ethan-1-one | Ketone instead of hydroxyl | Synthetic precursor; Different reactivity |
Functional Comparisons
The functional characteristics of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol compared to related compounds include:
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Reactivity Profile: Secondary alcohols show intermediate reactivity between primary and tertiary alcohols
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Protecting Group Chemistry: The benzyl ether can be cleaved under specific conditions (hydrogenolysis)
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Hydrogen Bonding: The hydroxyl group provides both donor and acceptor capabilities
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Metabolic Stability: Potentially more stable than primary alcohols but susceptible to oxidative metabolism
Synthetic Utility
As a synthetic intermediate, (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol offers versatility for further transformations:
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Esterification or etherification of the hydroxyl group
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Oxidation to the corresponding ketone
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Functionalization of available positions on the aromatic ring
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Serving as a chiral building block for more complex structures
Similar benzyloxy derivatives have been used as precursors for compounds with modified biological or physical properties.
Future Research Directions
Unexplored Applications
Several promising research avenues for (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol include:
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Evaluation as a scaffold for developing receptor modulators
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Investigation as a chiral auxiliary in asymmetric synthesis
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Exploration as a building block for supramolecular assemblies
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Assessment of its potential in materials science applications
Synthetic Challenges
Key challenges in the synthesis and application of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol include:
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Developing efficient stereoselective synthetic routes with high enantiomeric excess
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Scaling up synthesis while maintaining stereochemical integrity
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Optimizing protecting group strategies for complex molecule synthesis
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Establishing reliable analytical methods for quality control
Recommended Investigations
To advance understanding of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol, the following research is recommended:
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Comprehensive spectroscopic characterization using modern techniques
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Development of improved synthetic routes with higher yields and stereoselectivity
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Systematic evaluation of biological activity across diverse screening platforms
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Exploration of structure-activity relationships through preparation of derivatives
Investigations similar to those conducted for related compounds would provide valuable insights into the properties and applications of this molecule .
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